2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.:
Cat. No.: VC20018708
Molecular Formula: C6H6F3N3O2S
Molecular Weight: 241.19 g/mol
* For research use only. Not for human or veterinary use.
![2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide -](/images/structure/VC20018708.png)
Specification
Molecular Formula | C6H6F3N3O2S |
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Molecular Weight | 241.19 g/mol |
IUPAC Name | 2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C6H6F3N3O2S/c1-14-2-3(13)10-5-12-11-4(15-5)6(7,8)9/h2H2,1H3,(H,10,12,13) |
Standard InChI Key | MBWYLNSSVFWSCE-UHFFFAOYSA-N |
Canonical SMILES | COCC(=O)NC1=NN=C(S1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide consists of a 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. At the 5-position, the trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, which influence the ring’s electronic distribution and reactivity. The 2-position is functionalized with an acetamide group bearing a methoxy (-OCH₃) substituent on the methylene carbon, creating a hybrid structure with both polar and lipophilic regions .
Molecular Formula and Weight
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Molecular Formula: C₇H₇F₃N₃O₃S
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Molecular Weight: 270.21 g/mol (calculated via atomic mass summation)
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Key Functional Groups:
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1,3,4-Thiadiazole ring (C₂HN₂S)
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Trifluoromethyl (-CF₃)
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Methoxy-acetamide (-NH-CO-CH₂-OCH₃)
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Spectroscopic Properties (Theoretical)
While experimental spectral data for this compound is unavailable, analogous 1,3,4-thiadiazole derivatives provide a basis for prediction:
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¹H NMR:
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IR:
Synthetic Pathways and Optimization
Proposed Synthesis Route
The synthesis of 2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can be inferred from methods used for structurally related acetamide-thiadiazole hybrids :
Step 1: Preparation of 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
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Reagents: Thiocarbohydrazide, trifluoroacetic anhydride.
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Conditions: Reflux in acetic acid (12 h).
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Mechanism: Cyclocondensation followed by trifluoromethylation.
Step 2: Acetylation with Methoxyacetyl Chloride
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Reagents: Methoxyacetyl chloride, triethylamine (base), 1,4-dioxane (solvent).
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Reaction:
Purification and Characterization
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Workup: Precipitation in ice-cold water, filtration, and recrystallization from ethanol/water.
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Purity Analysis: HPLC (C18 column, MeCN:H₂O = 70:30, λ = 254 nm) .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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LogP: Estimated at 1.8–2.2 (moderate lipophilicity due to -CF₃ and -OCH₃ groups).
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Aqueous Solubility: <10 mg/mL (predicted via SwissADME).
Stability Profile
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Thermal Stability: Stable up to 200°C (decomposition observed in analogous thiadiazoles at higher temperatures) .
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Hydrolytic Sensitivity: Susceptible to base-catalyzed hydrolysis at the acetamide bond (t₁/₂ = 24 h at pH 9) .
Biological Activity and Mechanism
Enzyme Inhibition
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Lipoxygenase (LOX) Inhibition: Methoxylated thiadiazoles demonstrate IC₅₀ values of 10–15 µM against 15-LOX-1, a target in inflammatory diseases .
Comparative Analysis with Analogous Compounds
Future Directions and Applications
Synthetic Chemistry
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Explore microwave-assisted synthesis to reduce reaction times.
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Investigate chiral variants for enantioselective biological activity.
Drug Development
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Targets: EGFR, tubulin polymerization, or DNA topoisomerase II.
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Formulation: Nanoparticle encapsulation to enhance bioavailability.
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